

In-Depth Technical Guide: Molecular Weight of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Ethyl 1-

Compound Name: *(hydroxymethyl)cyclobutane-1-*
carboxylate

Cat. No.: B189900

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of **Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate**, a key parameter for various applications in research and pharmaceutical development, including stoichiometric calculations, analytical method development, and chemical synthesis.

Molecular Formula and Structure

The foundational step in determining the molecular weight of a compound is to ascertain its molecular formula. **Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate** is a cycloalkane derivative with the molecular formula C₈H₁₄O₃^[1]. This formula indicates that each molecule of the compound is composed of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms.

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.

The formula for calculating the molecular weight is:

$MW = (\text{Number of Carbon atoms} \times \text{Atomic weight of Carbon}) + (\text{Number of Hydrogen atoms} \times \text{Atomic weight of Hydrogen}) + (\text{Number of Oxygen atoms} \times \text{Atomic weight of Oxygen})$

Using the standard atomic weights:

- Carbon (C): 12.011 g/mol [2][3]
- Hydrogen (H): 1.008 g/mol [4][5][6][7]
- Oxygen (O): 15.999 g/mol [8][9][10][11]

The calculation for **Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate** is as follows:

$MW = (8 \times 12.011 \text{ g/mol}) + (14 \times 1.008 \text{ g/mol}) + (3 \times 15.999 \text{ g/mol})$ MW = 96.088 g/mol + 14.112 g/mol + 47.997 g/mol MW ≈ 158.197 g/mol

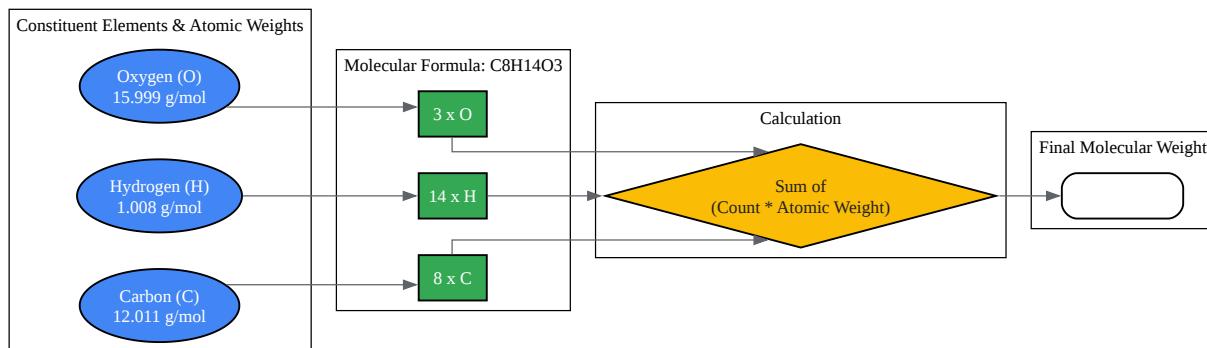
The commonly cited molecular weight for this compound is 158.19 g/mol [1][12].

Data Presentation

For clarity and ease of comparison, the quantitative data related to the molecular weight determination are summarized in the table below.

Constituent Element	Symbol	Count in Molecule	Standard Atomic Weight (g/mol)	Total Contribution to Molecular Weight (g/mol)
Carbon	C	8	12.011	96.088
Hydrogen	H	14	1.008	14.112
Oxygen	O	3	15.999	47.997
Total	C8H14O3	25	158.197	

Experimental Protocols


The standard atomic weights used in this calculation are determined through meticulous experimental protocols established by the International Union of Pure and Applied Chemistry (IUPAC). These methods typically involve:

- Mass Spectrometry: This is the primary technique used to determine the masses and relative abundances of the different isotopes of an element.
- Isotopic Abundance Analysis: The natural abundance of each isotope of an element is measured from various terrestrial sources.
- Weighted Average Calculation: The standard atomic weight is calculated by taking a weighted average of the masses of its naturally occurring isotopes, with the weighting factor being their respective abundances.

For instance, the atomic weight of carbon is a weighted average of the masses of its stable isotopes, primarily ^{12}C and ^{13}C [\[13\]](#)[\[14\]](#). Similarly, the atomic weights of hydrogen and oxygen are derived from their isotopic compositions[\[15\]](#)[\[16\]](#).

Visualization of Molecular Weight Calculation

The logical workflow for calculating the molecular weight of **Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate** is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Molecular Weight Calculation Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | C8H14O3 | CID 15670506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 5. quora.com [quora.com]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. princeton.edu [princeton.edu]
- 10. Oxygen - Wikipedia [en.wikipedia.org]
- 11. Oxygen, atomic [webbook.nist.gov]
- 12. H62566.03 [thermofisher.com]
- 13. Atomic/Molar mass [westfield.ma.edu]
- 14. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 15. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 16. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Molecular Weight of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189900#ethyl-1-hydroxymethyl-cyclobutane-1-carboxylate-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com